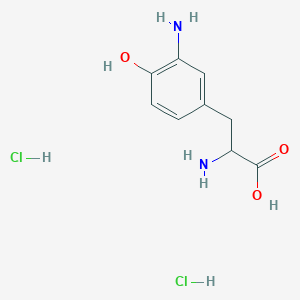

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of both amino and hydroxyl functional groups attached to a phenyl ring, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde and glycine.

Reduction: The nitro group in 3-nitro-4-hydroxybenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Condensation: The resulting 3-amino-4-hydroxybenzaldehyde is then condensed with glycine in the presence of a suitable condensing agent to form the desired product.

Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

Continuous Flow Processes: To enhance efficiency, continuous flow processes may be employed, allowing for the continuous addition of reactants and removal of products.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

- Serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

- Used in the study of metabolic pathways involving amino acids.

Medicine:

- Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

- Used in the development of novel drugs targeting specific biological pathways.

Industry:

- Employed in the production of specialty chemicals and intermediates.

- Used in the formulation of certain cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

2-Amino-3-(4-hydroxyphenyl)propanoic acid:

3-Amino-3-(4-hydroxyphenyl)propanoic acid:

Uniqueness:

- The presence of both amino and hydroxyl groups on the phenyl ring makes 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride unique in its reactivity and potential applications.

- Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility compared to similar compounds.

Biological Activity

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride, also known as 3-amino-L-tyrosine dihydrochloride, is a derivative of tyrosine with potential biological activities that have garnered attention in various research fields, including cancer therapy and antioxidant applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- IUPAC Name : (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid; dihydrochloride

- Molecular Formula : C9H14Cl2N2O3

- Molecular Weight : 269.12 g/mol

- CAS Number : 23279-22-3

Anticancer Properties

Recent studies have highlighted the potential of 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid derivatives as anticancer agents. For instance, research indicated that certain derivatives exhibit selective cytotoxicity against A549 non-small cell lung cancer cells. The compound demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 20 | 25 | A549 (NSCLC) | Induces apoptosis and inhibits migration |

| Compound 12 | 30 | A549 (NSCLC) | Cell cycle arrest |

| Doxorubicin | 15 | A549 (NSCLC) | DNA intercalation |

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with findings suggesting that it can scavenge free radicals effectively. In DPPH radical scavenging assays, the compound showed promising results comparable to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| Ascorbic Acid | 95 | 100 |

| Compound 20 | 80 | 100 |

| Compound 12 | 75 | 100 |

Case Studies

-

Study on Cytotoxicity :

A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that compounds derived from 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid significantly reduced cell viability in a dose-dependent manner. Notably, compound 20 exhibited the highest potency among tested derivatives . -

Antioxidant Evaluation :

In another investigation, the antioxidant capacity was assessed using multiple assays (DPPH, ABTS). The results indicated that the compound's structure directly influenced its ability to neutralize free radicals, emphasizing the importance of hydroxyl groups in enhancing activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may function through:

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Halting the proliferation of cancer cells at specific phases.

- Antioxidative Mechanisms : Reducing oxidative stress by scavenging free radicals and enhancing cellular defense systems.

Properties

IUPAC Name |

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFWBMTWCTUOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.